![molecular formula C29H29FN4O4 B2597009 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 866014-74-6](/img/no-structure.png)
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Quinazolinone derivatives have shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activity, significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Properties
Quinazolinone derivatives have been investigated for their potential anticancer properties. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting moderate to high levels of antitumor activities against various cancer cell lines. The compounds showed potent inhibitory activities, comparable to 5-fluorouracil, a positive control (Fang et al., 2016).
Antimicrobial Activities
Several studies have synthesized quinazolinone derivatives and evaluated them for antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Docking and Biological Evaluation
Quinazolinone derivatives have been subjected to molecular docking studies to evaluate their binding affinities and mechanisms of action. Mphahlele et al. (2018) prepared a series of indole-aminoquinazolines and evaluated them for cytotoxicity against various cancer cell lines, identifying compounds with significant activity. Molecular docking suggested these compounds could bind to the ATP region of the epidermal growth factor receptor (EGFR), similar to erlotinib (Mphahlele et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-fluoroaniline with ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)pentanamide.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate", "N-(2-phenylethyl)pentanamide" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]ethyl acetate.", "Step 2: Hydrolysis of the intermediate with an acid such as hydrochloric acid or sulfuric acid to remove the ethyl ester group and form the corresponding carboxylic acid intermediate.", "Step 3: Coupling of the carboxylic acid intermediate with N-(2-phenylethyl)pentanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide." ] } | |
CAS番号 |
866014-74-6 |
分子式 |
C29H29FN4O4 |
分子量 |
516.573 |
IUPAC名 |
5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c30-22-11-8-12-23(19-22)32-27(36)20-34-25-14-5-4-13-24(25)28(37)33(29(34)38)18-7-6-15-26(35)31-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,31,35)(H,32,36) |
InChIキー |
NNYWWGAEKHEARP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



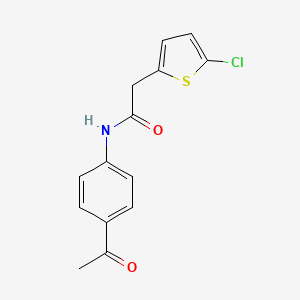
![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)
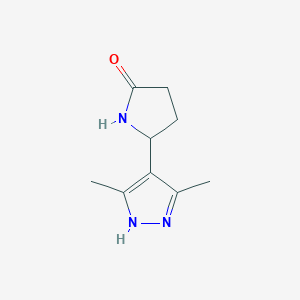
![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)
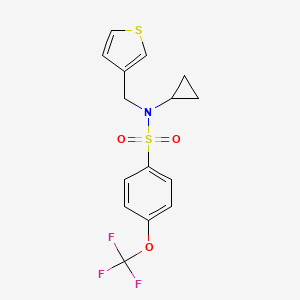
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2596938.png)

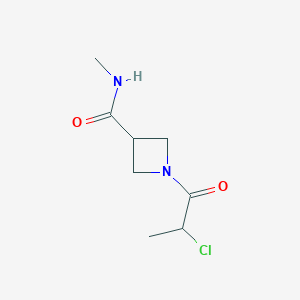
![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)
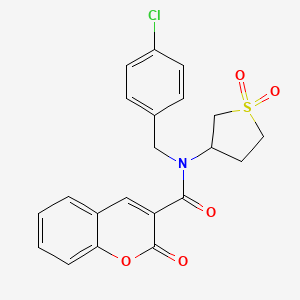
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)